2-chloroethyl N-anilinocarbamate
Description
2-Chloroethyl N-anilinocarbamate is a carbamate derivative characterized by a chloroethyl group and an anilino (phenylamino) moiety linked via a carbamate (-O-CO-NH-) bridge. Carbamates are widely studied for their biological activities, including enzyme inhibition and antitumor properties. The synthesis of such compounds typically involves reacting anilinoalkylamines with chloroformates or related electrophilic agents, as described in the preparation of ethyl N-phenyl-N-(2-phthalimidoethyl) carbamate .
Properties
CAS No. |
5923-43-3 |
|---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-chloroethyl N-anilinocarbamate |
InChI |
InChI=1S/C9H11ClN2O2/c10-6-7-14-9(13)12-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |
InChI Key |
USNITRHKQFTWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-anilinocarbamate typically involves the reaction of aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{CH}_2\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH}_2\text{CH}_2\text{Cl} ]
Industrial Production Methods
Industrial production of 2-chloroethyl N-anilinocarbamate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-anilinocarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield aniline and 2-chloroethanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Hydrolysis Agents: Acids (e.g., HCl) or bases (e.g., NaOH).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted carbamates.
Hydrolysis: Aniline and 2-chloroethanol.
Oxidation: Corresponding oxides.
Reduction: Amines.
Scientific Research Applications
2-chloroethyl N-anilinocarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-anilinocarbamate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer agents, where the compound can induce cell death by damaging DNA.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)
- Structure : Features a 2-chloroethyl group and a cyclohexyl group attached to a nitrosourea backbone.
- Mechanism : Exhibits dual alkylating (via chloroethyl group) and carbamoylating (via cyclohexyl isocyanate intermediate) activities. Cyclohexyl-14C-labeled CCNU binds extensively to proteins, while ethylene-14C-labeled CCNU alkylates nucleic acids .
- Biological Activity : Effective against leukemia L1210, with cerebrospinal fluid penetration due to lipid solubility .
- Solubility: High octanol/water distribution coefficient, enhancing tissue penetration but increasing toxicity .
1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)
- Structure : Two chloroethyl groups on a nitrosourea core.
- Mechanism : Generates 2-chloroethyl isocyanate, inhibiting DNA nucleotidyltransferase in cell-free systems .
- Biological Activity : Comparable to CCNU in DNA synthesis inhibition but with higher systemic toxicity due to stronger alkylating activity .
Comparison Table: Nitrosoureas vs. 2-Chloroethyl N-Anilinocarbamate
Carbamate Derivatives
Tertiary Amine Carbamates (e.g., Compounds 15a-d)
- Structure: Dialkylaminoethyl or piperidine groups linked to carbamate.
- Mechanism : Tertiary amines (e.g., 15a, 15c) show enhanced PARP inhibition compared to secondary amines, attributed to improved membrane permeability and enzyme interaction .
- Biological Activity : IC₅₀ values for PARP inhibition are ~10–50 nM, making them potent anticancer candidates .
Ethyl N-Phenyl-N-(2-Phthalimidoethyl) Carbamate
Comparison Table: Carbamate Derivatives
Chloroethyl-Containing Compounds
Bis(2-Chloroethyl) Ether (BCEE)
- Structure : Two chloroethyl groups linked by an ether.
N-(2-Anilinophenyl)-2-Chloroacetamide
- Structure: Chloroacetamide linked to an anilino-phenyl group.
Key Contrast: 2-Chloroethyl N-anilinocarbamate’s carbamate bridge may confer selective protein binding over purely alkylating agents like BCEE.
Mechanistic and Therapeutic Insights
- Alkylation vs. Carbamoylation: Nitrosoureas (e.g., CCNU) rely on alkylation for DNA damage and carbamoylation for protein inhibition, whereas 2-chloroethyl N-anilinocarbamate may prioritize carbamoylation due to its anilino-carbamate structure .
- Therapeutic Index : Compounds with lower carbamoylating activity and higher alkylating activity (e.g., BCNU) often have narrower therapeutic windows due to systemic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
